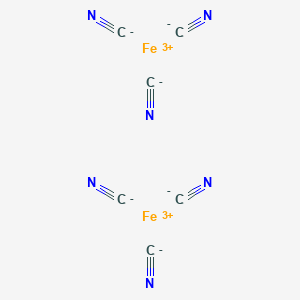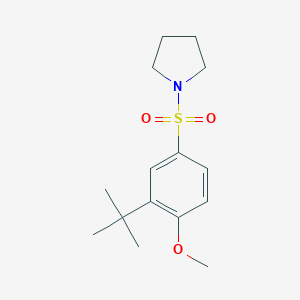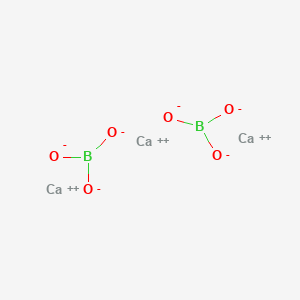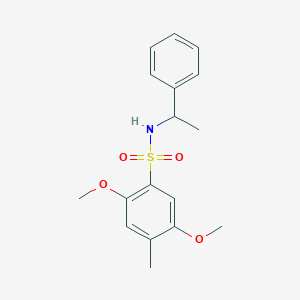
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide (DMPEB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenethylamine family of compounds, which are known to have a wide range of biological effects. DMPEB has been shown to have a number of interesting properties, including its ability to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes.
作用機序
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide exerts its effects on the brain by acting as an agonist of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in a variety of intracellular signaling pathways. When 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide binds to the receptor, it triggers a cascade of events that ultimately leads to changes in the activity of neurons in the brain.
生化学的および生理学的効果
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the activity of certain types of neurons in the brain, which can lead to changes in mood and cognition. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a variety of physiological processes.
実験室実験の利点と制限
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. For example, it can be difficult to obtain high-quality crystals of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide, which can make it challenging to perform certain types of experiments.
将来の方向性
There are a number of interesting future directions for research on 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide. For example, it could be used to investigate the role of the serotonin 5-HT2A receptor in a variety of psychological processes, such as memory formation and social behavior. It could also be used to investigate the potential therapeutic applications of compounds that target this receptor, such as in the treatment of depression, anxiety, and other psychiatric disorders. Finally, it could be used to investigate the potential use of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a tool for studying the structure and function of the serotonin 5-HT2A receptor.
合成法
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a variety of different methods, but one of the most commonly used involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid, which can be purified using standard laboratory techniques.
科学的研究の応用
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of interesting effects on the brain, including its ability to modulate the activity of the serotonin 5-HT2A receptor. This receptor is known to play a key role in a variety of psychological processes, including mood regulation, perception, and cognition.
特性
製品名 |
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C17H21NO4S |
分子量 |
335.4 g/mol |
IUPAC名 |
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-16(22-4)17(11-15(12)21-3)23(19,20)18-13(2)14-8-6-5-7-9-14/h5-11,13,18H,1-4H3 |
InChIキー |
GZTWBLMBEFCEON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



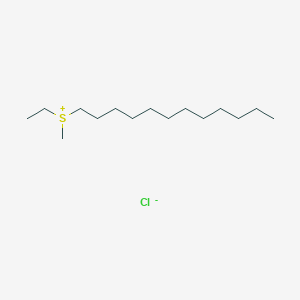



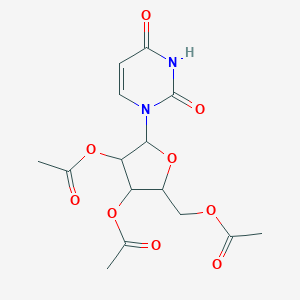
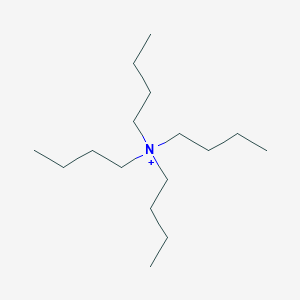
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
